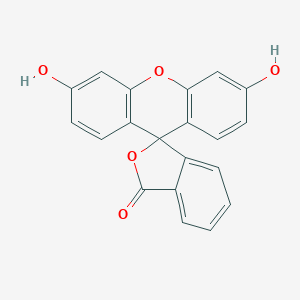

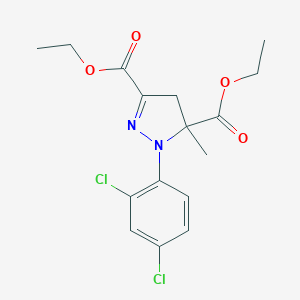

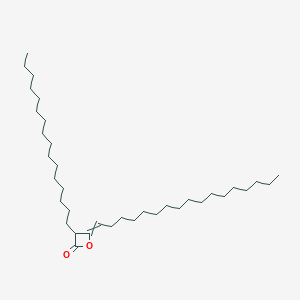

![molecular formula C16H18O11S B161958 [(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methylhydrogensulfat CAS No. 126938-14-5](/img/structure/B161958.png)

[(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methylhydrogensulfat

Übersicht

Beschreibung

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate, also known as [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate, is a useful research compound. Its molecular formula is C16H18O11S and its molecular weight is 418.4 g/mol. The purity is usually 95%.

The exact mass of the compound [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Thiogalactosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorogenes Substrat für α-Galactosidase

Diese Verbindung ist ein fluorogenes Substrat für α-Galactosidase . Wenn es durch α-Galactosidase gespalten wird, wird ein fluoreszierendes Produkt, 4-MU, freigesetzt . Diese Eigenschaft wird in verschiedenen biochemischen Assays verwendet .

Nachweis der Fabry-Krankheit

Die Verbindung wird in Assays verwendet, um einen Mangel an α-Galactosidase-Aktivität im Zusammenhang mit der Fabry-Krankheit zu bewerten . Die Fabry-Krankheit ist eine genetische Erkrankung, die durch die Ansammlung einer bestimmten Art von Fett in den Körperzellen entsteht .

Bewertung der GALNS-Aktivität

4-Methylumbelliferyl β-D-Galactopyranosid-6-sulfat wird zur Quantifizierung der N-Acetylgalactosamin-6-Sulfatase (GALNS)-Aktivität verwendet . Dies ist besonders nützlich beim Nachweis der Morquio-Krankheit Typ A, einer lysosomalen Speicherkrankheit, bei der GALNS fehlt .

Artendifferenzierung innerhalb der Enterobacteriaceae

Die Verbindung ist nützlich für die Artendifferenzierung innerhalb der Familie der Enterobacteriaceae . Dies ist besonders nützlich in der Mikrobiologie und klinischen Diagnostik .

Lokalisierung von α-Galactosidase in Pflanzen

Die Verbindung wird zur Lokalisierung von α-Galactosidase in Pflanzen verwendet

Wirkmechanismus

Target of Action

The primary target of 4-Methylumbelliferyl-α-D-galactopyranoside 6-sulfate, also known as 4MU-α-Gal, is the enzyme α-galactosidase A (GLA) . This enzyme plays a crucial role in the breakdown of certain complex carbohydrates in the body.

Mode of Action

4MU-α-Gal serves as a fluorogenic substrate for α-galactosidase A . When cleaved by GLA, it forms two products: galactose and a fluorescent compound called 4-methylumbelliferone (4MU) . The fluorescence of 4MU can be measured spectrophotometrically .

Biochemical Pathways

The cleavage of 4MU-α-Gal by GLA is part of the larger biochemical pathway involved in the breakdown of complex carbohydrates. This process is crucial for the normal functioning of cells. Disruptions in this pathway, such as a deficiency in GLA activity, can lead to lysosomal storage disorders like Fabry disease .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 4MU-α-Gal is limited. Its solubility in water is approximately 50 mg/ml, which suggests that it may have good bioavailability .

Result of Action

The cleavage of 4MU-α-Gal by GLA results in the release of galactose and the fluorescent compound 4MU . The fluorescence of 4MU can be detected and quantified, providing a measure of GLA activity . This can be particularly useful in diagnosing conditions related to GLA deficiency .

Action Environment

The fluorescence of 4MU, the product of 4MU-α-Gal cleavage, is pH-dependent . Its excitation maxima are 320 and 360 nm at low and high pH, respectively, and its emission maximum ranges from 445 to 455 nm, increasing as pH decreases . This suggests that the action, efficacy, and stability of 4MU-α-Gal can be influenced by the pH of its environment.

Biochemische Analyse

Biochemical Properties

The compound [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate is a fluorogenic substrate for α-galactosidase-A . The enzyme α-galactosidase-A converts the substrate to form a blue fluorescent product, methylumbelliferyl . The fluorescence is measured spectrophotometrically .

Cellular Effects

The compound [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate can have significant effects on various types of cells and cellular processes. For instance, it has been used to detect Morquio disease type A, a lysosomal storage disorder in which GALNS is deficient .

Molecular Mechanism

The molecular mechanism of [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate involves its interaction with the enzyme α-galactosidase-A . The enzyme converts the substrate to form a blue fluorescent product, methylumbelliferyl . This conversion is a key part of the compound’s mechanism of action.

Metabolic Pathways

It is known to interact with the enzyme α-galactosidase-A , which could suggest its involvement in the metabolic pathways of this enzyme.

Transport and Distribution

Its interaction with the enzyme α-galactosidase-A could suggest that it may be transported and distributed in a manner similar to the substrates of this enzyme.

Subcellular Localization

Given its interaction with the enzyme α-galactosidase-A , it may be localized in the same subcellular compartments as this enzyme.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O11S/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23)/t11-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMBMLAUEGWIPT-DZQJYWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925747 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-sulfohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126938-14-5 | |

| Record name | 4-Methylumbelliferyl-6-thiogalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126938145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-sulfohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate in the context of Morquio Syndrome?

A: [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate, also known as 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate, serves as a crucial substrate in diagnosing Morquio Syndrome. This rare genetic disorder arises from a deficiency in the enzyme N-acetylgalactosamine-6-sulfate sulfatase (GALNS) []. The deficient GALNS activity leads to the accumulation of glycosaminoglycans, including keratan sulfate, in various tissues.

Q2: The research paper mentions a new LC/MRM-MS based assay for Morquio Syndrome diagnosis. How does this assay utilize [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate and what are its advantages?

A2: This assay utilizes [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate as the artificial substrate for GALNS. Here's a breakdown of the process:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

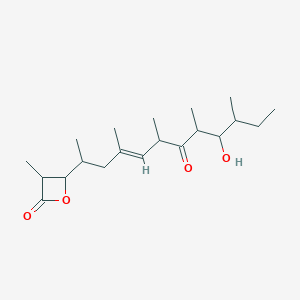

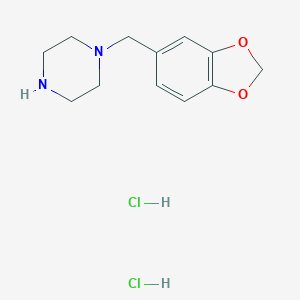

![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)